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Compound of Interest

Compound Name: 4-Amino-2-chloronicotinonitrile

Cat. No.: B6590771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the analytical methodologies and

expected spectroscopic data for the structural elucidation of 4-Amino-2-chloronicotinonitrile.

Due to the limited availability of a complete, published dataset for this specific molecule, this

document outlines the expected results based on the known characteristics of its functional

groups and data from structurally related compounds.

Predicted Spectroscopic Data
The structural confirmation of 4-Amino-2-chloronicotinonitrile relies on a combination of

spectroscopic techniques. The following tables summarize the anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 8.0 d 1H Aromatic Proton (H-6)

~ 6.5 - 7.0 d 1H Aromatic Proton (H-5)

~ 5.0 - 6.0 br s 2H Amino Protons (-NH₂)
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Note: The exact chemical shifts can vary depending on the solvent used. The amino protons

are expected to show a broad singlet that may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~ 160 C4 (bearing -NH₂)

~ 155 C2 (bearing -Cl)

~ 150 C6

~ 117 C≡N (Nitrile)

~ 110 C5

~ 105 C3

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500 - 3300 Amino (-NH₂) N-H Stretching

2240 - 2200 Nitrile (-C≡N) C≡N Stretching[1]

1650 - 1550 Aromatic Ring C=C & C=N Stretching

~ 800 - 700 C-Cl C-Cl Stretching

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

153 [M]⁺ (Molecular ion with ³⁵Cl)

155 [M+2]⁺ (Isotopic peak for ³⁷Cl)
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Note: The relative abundance of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately

3:1, which is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of 4-Amino-2-chloronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-chloronicotinonitrile in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR

tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds.

Process the data by applying a Fourier transform, phasing, and baseline correction.

Integrate the signals and determine the chemical shifts relative to the residual solvent

peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay

of 2-5 seconds.
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Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation:

ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture

into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum over a range of

4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source and

a quadrupole or time-of-flight (TOF) analyzer.

Procedure:
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Sample Introduction: Introduce a small amount of the sample into the ion source. For a

volatile and thermally stable compound like this, direct insertion probe or gas

chromatography inlet can be used.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI)

to generate positively charged molecular ions and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the abundance of each ion to generate a mass spectrum.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Procedure:

Crystallization: Grow a single, high-quality crystal of 4-Amino-2-chloronicotinonitrile. This

is often the most challenging step and can be achieved by slow evaporation of a saturated

solution, vapor diffusion, or cooling of a saturated solution.[2]

Data Collection:

Mount a suitable crystal on a goniometer head.

Place the crystal in a stream of X-rays (typically from a Mo or Cu source).[3]

Rotate the crystal and collect the diffraction pattern (intensities and positions of the

diffracted X-rays) using an area detector.[4][5]

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Use computational methods (e.g., direct methods or Patterson function) to solve the phase

problem and generate an initial electron density map.
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Build a molecular model into the electron density map and refine the atomic positions and

thermal parameters to obtain the final crystal structure.[4]

Visualizing Workflows and Relationships
Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments for the complete structural

characterization of 4-Amino-2-chloronicotinonitrile.
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Caption: Workflow for the structural elucidation of a small molecule.
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Potential Reactivity of Functional Groups
This diagram illustrates the potential reactivity of the key functional groups in 4-Amino-2-
chloronicotinonitrile, which can be relevant for its further use in synthesis.
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Caption: Potential reaction pathways of 4-Amino-2-chloronicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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